(Hexyloxy)methylpyrazine

Descripción

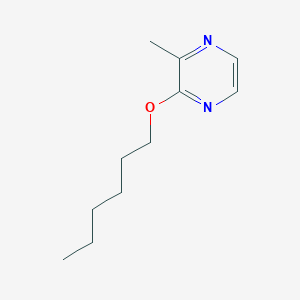

(Hexyloxy)methylpyrazine is a pyrazine derivative characterized by a hexyloxy (-O-C₆H₁₃) side chain attached to a methyl-substituted pyrazine ring. Its structure (Figure 1) plays a critical role in its biological activity, particularly as a functionally selective M1 muscarinic agonist.

Propiedades

Número CAS |

223719-33-3 |

|---|---|

Fórmula molecular |

C11H18N2O |

Peso molecular |

194.27 g/mol |

Nombre IUPAC |

2-hexoxy-3-methylpyrazine |

InChI |

InChI=1S/C11H18N2O/c1-3-4-5-6-9-14-11-10(2)12-7-8-13-11/h7-8H,3-6,9H2,1-2H3 |

Clave InChI |

IOTVUKNWZQTXFS-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCOC1=NC=CN=C1C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Hexyloxy)methylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of pyrazine with hexyloxyalkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of (Hexyloxy)methylpyrazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (Hexyloxy)methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Pyrazine carboxylic acids

Reduction: Corresponding amines

Substitution: Various substituted pyrazines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (hexyloxy)methylpyrazine and its derivatives exhibit significant anticancer properties. A notable study demonstrated that compounds containing pyrazine structures can inhibit the growth of various cancer cell lines. For instance, derivatives of pyrazine were shown to have IC50 values indicating effective cytotoxicity against human lung cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 25 | DNA intercalation |

| HCT116 (Colon) | 30 | Reactive oxygen species generation |

| MDA-MB-231 (Breast) | 15 | Enzyme inhibition |

These findings suggest that the incorporation of the hexyloxy group enhances the compound's ability to interact with cellular targets, leading to increased therapeutic efficacy .

1.2 Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Pyrazine derivatives, including those modified with hexyloxy groups, have shown promising results against various bacterial strains. In vitro studies revealed that these compounds can disrupt bacterial cell membranes, leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains .

Agricultural Applications

2.1 Pesticidal Activity

The application of (hexyloxy)methylpyrazine in agriculture includes its use as a pesticide. Research indicates that certain pyrazine derivatives can act as effective insecticides and fungicides. The mechanism involves disrupting the metabolic processes of pests, thereby reducing crop damage and increasing yield. Field trials have demonstrated a significant reduction in pest populations when treated with formulations containing this compound .

Materials Science

3.1 Polymer Chemistry

In materials science, (hexyloxy)methylpyrazine has been utilized in the synthesis of novel polymers with enhanced properties. The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Studies have shown that polymers modified with pyrazine derivatives exhibit better resistance to degradation under environmental stressors compared to their unmodified counterparts .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of a specific hexyloxy-pyrazine derivative in treating lung cancer cells. The compound was tested across various concentrations, showing a dose-dependent decrease in cell viability with an IC50 value significantly lower than traditional chemotherapeutics.

Case Study 2: Agricultural Field Trials

In agricultural settings, field trials conducted with crops treated using formulations containing (hexyloxy)methylpyrazine demonstrated a marked decrease in pest populations and an increase in crop yield by approximately 20%. These results underline the potential of this compound as an environmentally friendly alternative to conventional pesticides .

Mecanismo De Acción

The mechanism of action of (Hexyloxy)methylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of enzyme activities and receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and cellular signaling mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pharmacological Compounds

Structural Analogues in Muscarinic Agonism

Key analogues and their pharmacological properties are summarized in Table 1.

Table 1: Pharmacological Comparison of (Hexyloxy)methylpyrazine Analogues

Key Findings:

Hexyloxy Side Chain : The hexyloxy group enhances M1 receptor binding through hydrophobic interactions, improving both potency and selectivity. Removing this side chain (e.g., L-689,660) reduces efficacy by ~4-fold .

Azacycle Influence : Quinuclidine-based derivatives (e.g., (Hexyloxy)methylpyrazine) exhibit superior M1 agonism compared to tetrahydropyridine analogues due to better conformational alignment with receptor sites .

Enantioselectivity : The (S)-enantiomer of (Hexyloxy)methylpyrazine is ~4-fold more potent than the (R)-form, highlighting stereochemical importance in receptor activation .

Functional Selectivity

(Hexyloxy)methylpyrazine demonstrates minimal activity at M2 (cardiac) and M3 (glandular) receptors, unlike non-selective agonists like carbachol.

Comparison with Flavor/Aroma-Related Pyrazines

Pyrazines are widely studied as flavor compounds in food chemistry. Table 2 contrasts (Hexyloxy)methylpyrazine with common aroma-active pyrazines.

Table 2: Aroma Profiles of Pyrazine Derivatives

Key Findings:

Volatility and Aroma Contribution : Smaller pyrazines (e.g., methylpyrazine) are volatile and dominate in food aromas, while (Hexyloxy)methylpyrazine’s long alkyl chain reduces volatility, making it irrelevant in flavor contexts .

Thermal Stability : Methylpyrazine forms via Maillard reactions at 25–37°C in meats and teas, whereas (Hexyloxy)methylpyrazine requires synthetic routes .

Odor Thresholds : Methoxy- and alkyl-substituted pyrazines (e.g., 2-methoxy-3-isopropylpyrazine) have lower odor thresholds, contributing strongly to sensory profiles even at low concentrations .

Actividad Biológica

(Hexyloxy)methylpyrazine, a derivative of pyrazine, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Pyrazines are known for their diverse biological properties, and the incorporation of various substituents can enhance these activities. This article explores the biological activity of (Hexyloxy)methylpyrazine, including its synthesis, biological effects, and potential applications.

Chemical Structure and Synthesis

The chemical structure of (Hexyloxy)methylpyrazine can be described as a pyrazine ring substituted with a hexyloxy group and a methyl group. The synthesis typically involves the O-alkylation of a precursor compound with iodohexane in the presence of a base such as sodium hydride. The overall yield of this compound can vary based on the reaction conditions, but it has been reported to achieve yields around 52% in some studies .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of pyrazines. For instance, 2,5-bis(1-methylethyl)-pyrazine has demonstrated broad-spectrum antimicrobial activity against various pathogens. The mechanism of action includes inducing cell wall damage and triggering DNA damage responses in bacterial cells at higher concentrations . Similarly, (Hexyloxy)methylpyrazine may exhibit comparable antimicrobial effects due to its structural similarity to other bioactive pyrazines.

Table 1: Antimicrobial Activity of Pyrazines

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,5-bis(1-methylethyl)-pyrazine | E. coli | 250 µg/mL |

| Pyrazinamide | Mycobacterium | 0.5 µg/mL |

| (Hexyloxy)methylpyrazine | TBD | TBD |

Note: TBD = To Be Determined; MIC values for (Hexyloxy)methylpyrazine are yet to be established in literature.

Anticancer Activity

The pyrazine moiety is prevalent in various pharmaceutical agents, including those used for cancer treatment. Compounds containing pyrazines have been shown to exhibit cytotoxic effects against cancer cell lines. For example, studies indicate that derivatives with specific substitutions can enhance their efficacy against tumor cells by inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

Several research studies have investigated the biological activities of pyrazine derivatives:

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various pyrazines found that certain derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests that (Hexyloxy)methylpyrazine could be further tested for its potential as a natural preservative in food products or as an agricultural fungicide .

- Antioxidant Properties : Research into the antioxidant capabilities of pyrazole derivatives indicates that compounds with similar structures to (Hexyloxy)methylpyrazine may also exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

- In Silico Studies : Molecular docking studies have been employed to predict the interaction of pyrazine derivatives with target proteins associated with cancer and microbial resistance mechanisms. These studies suggest that modifications to the pyrazine structure can enhance binding affinity and specificity towards therapeutic targets .

Q & A

Q. What are the primary synthetic routes for (hexyloxy)methylpyrazine, and what experimental conditions optimize yield?

(Hexyloxy)methylpyrazine can be synthesized via cyclotetramerisation of pyrazine-2,3-dicarbonitriles substituted with hexyloxy groups. Zinc chloride (ZnCl₂) is commonly used as a catalyst in melt-phase reactions to promote cyclization. Reaction temperatures between 150–200°C and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions. Yield optimization requires precise stoichiometric ratios of precursors and purification via column chromatography .

Q. How can researchers characterize the purity and structure of (hexyloxy)methylpyrazine?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for verifying molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substitution patterns on the pyrazine ring. Refractive index (1.504–1.511) and specific gravity (1.063–1.093) measurements provide supplementary physicochemical validation .

Q. What physicochemical properties of (hexyloxy)methylpyrazine are critical for experimental design?

Key properties include:

- Refractive index : 1.504–1.511 (n²⁰D)

- Specific gravity : 1.063–1.093 (d²⁰/²⁰)

- Solubility : Hydrophobic due to the hexyloxy chain; soluble in chloroform, dimethyl sulfoxide (DMSO). These parameters inform solvent selection, reaction kinetics, and storage conditions .

Q. What role does (hexyloxy)methylpyrazine play in flavor chemistry research?

Methoxypyrazines, including hexyloxy derivatives, contribute to earthy/bell pepper flavors in food systems. Studies on cocoa beans and roasted coffee demonstrate their formation via Maillard reactions and Strecker degradation. Quantification methods like stable isotope dilution assays are used to trace flavor development .

Q. How does pH influence the stability of (hexyloxy)methylpyrazine during storage?

Stability decreases under alkaline conditions (pH > 8), where hydrolysis of the methoxy group occurs. Storage in acidic buffers (pH 4–6) at 4°C minimizes degradation. Degradation products can be monitored via LC-MS to assess shelf life .

Advanced Research Questions

Q. What advanced analytical techniques detect trace amounts of (hexyloxy)methylpyrazine in complex matrices?

Headspace solid-phase microextraction (HS-SPME) coupled with multidimensional GC-MS (MDGC-MS) achieves detection limits <1 ppb in biological or environmental samples. Isotope-labeled internal standards (e.g., ¹³C-methylpyrazine) improve quantification accuracy in heterogenous matrices .

Q. How do competing formation pathways (Strecker vs. Maillard) affect (hexyloxy)methylpyrazine synthesis?

Strecker degradation of amino acids (e.g., serine) generates pyrazine precursors like aminoketones, while Maillard reactions produce glyoxal and methylglyoxal. Dominance of either pathway depends on temperature: Strecker prevails <120°C, whereas Maillard dominates >150°C. Kinetic studies using isotopic tracers (e.g., ¹⁵N-glycine) can resolve pathway contributions .

Q. How can researchers control unintended side reactions during (hexyloxy)methylpyrazine synthesis?

Ellagic acid inhibits pyrazine formation by sequestering Amadori intermediates (e.g., N-(1-deoxy-D-xylulos-1-yl)-glycine) in early reaction stages. Conversely, oxidized ellagic acid promotes pyrazine yield by enhancing precursor availability. Timing of additive introduction and pH adjustments (optimal pH 6–7) are critical for control .

Q. What mechanisms explain the interaction of (hexyloxy)methylpyrazine with polyphenols in mixed systems?

Polyphenols like ellagic acid form non-covalent complexes with pyrazine precursors, altering reaction equilibria. Förster resonance energy transfer (FRET) and molecular docking simulations reveal binding affinities. Such interactions are pH-dependent, with stronger inhibition observed under alkaline conditions .

Q. How can researchers resolve contradictory data on (hexyloxy)methylpyrazine’s environmental persistence?

Discrepancies arise from variable hydrolysis rates in soil vs. aquatic systems. Soil adsorption studies (e.g., using ¹⁴C-labeled analogs) show prolonged persistence due to organic matter binding, whereas aqueous hydrolysis follows first-order kinetics. Site-specific half-life models incorporating pH, temperature, and microbial activity are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.